molecular formula C11H7ClFNO2 B13288961 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid

4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid

Cat. No.: B13288961
M. Wt: 239.63 g/mol
InChI Key: NSOXJTPYBYMIEZ-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of chlorine, fluorine, and methyl groups on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination and fluorination steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or antiviral effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

  • 4-Chloro-8-fluoro-2-methylquinoline
  • 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Comparison: 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

4-chloro-8-fluoro-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7ClFNO2/c1-5-2-6-9(12)7(11(15)16)4-14-10(6)8(13)3-5/h2-4H,1H3,(H,15,16)

InChI Key

NSOXJTPYBYMIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Cl

Origin of Product

United States

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